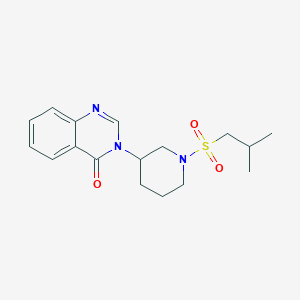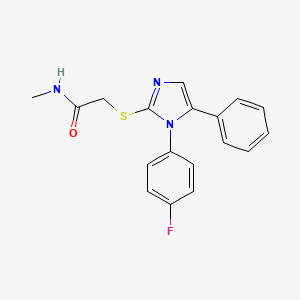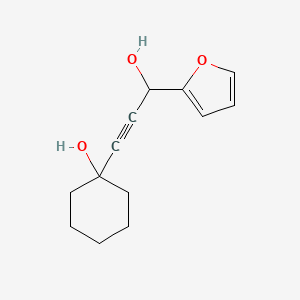
1-(2-Furyl)-3-(hydroxycyclohexyl)prop-2-yn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Furyl)-3-(hydroxycyclohexyl)prop-2-yn-1-ol, commonly known as Furanone C-30, is a naturally occurring compound that has been the subject of extensive scientific research due to its unique chemical properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of Furanone C-30 is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in microbial and fungal growth. Furanone C-30 has also been shown to modulate various cellular processes such as apoptosis, cell cycle regulation, and DNA damage response.
Biochemical and Physiological Effects:
Furanone C-30 has been shown to exhibit various biochemical and physiological effects such as inhibition of microbial and fungal growth, modulation of cellular processes, and anti-inflammatory and antioxidant properties. Furanone C-30 has also been shown to enhance plant growth and improve crop yield.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Furanone C-30 in lab experiments is its broad-spectrum antimicrobial and antifungal activity, which makes it a potential candidate for the development of new antibiotics and antifungal agents. Furanone C-30 also exhibits anti-inflammatory and antioxidant properties, which may have implications in the treatment of various diseases. However, one of the limitations of using Furanone C-30 in lab experiments is its relatively low solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the study of Furanone C-30. One direction is the development of new antibiotics and antifungal agents based on the chemical structure of Furanone C-30. Another direction is the investigation of the potential use of Furanone C-30 as a plant growth regulator and food preservative. Further studies are also needed to fully understand the mechanism of action of Furanone C-30 and its potential implications in the treatment of various diseases.
Méthodes De Synthèse
Furanone C-30 can be synthesized through a multistep process involving the reaction of furfural with cyclohexanone and subsequent reduction of the resulting intermediate. The purity of the compound can be improved through chromatography techniques such as column chromatography and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
Furanone C-30 has been studied for its potential applications in various fields such as medicine, agriculture, and food industry. In medicine, Furanone C-30 has been found to exhibit antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal agents. Furanone C-30 has also been shown to possess anti-inflammatory and antioxidant properties, which may have implications in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.
In agriculture, Furanone C-30 has been studied for its ability to inhibit the growth of various plant pathogens, making it a potential candidate for the development of new pesticides and fungicides. Furanone C-30 has also been shown to enhance plant growth and improve crop yield, making it a potential candidate for the development of new plant growth regulators.
In the food industry, Furanone C-30 has been studied for its ability to inhibit the growth of various foodborne pathogens, making it a potential candidate for the development of new food preservatives.
Propriétés
IUPAC Name |
1-[3-(furan-2-yl)-3-hydroxyprop-1-ynyl]cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c14-11(12-5-4-10-16-12)6-9-13(15)7-2-1-3-8-13/h4-5,10-11,14-15H,1-3,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPXAXGYNOEKEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#CC(C2=CC=CO2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Furyl)-3-(hydroxycyclohexyl)prop-2-yn-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(Phenylsulfanylmethyl)pyrrolidin-1-yl]-(1-prop-2-ynylpiperidin-4-yl)methanone](/img/structure/B2802199.png)

![1-(2-carboxyethyl)-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2802203.png)


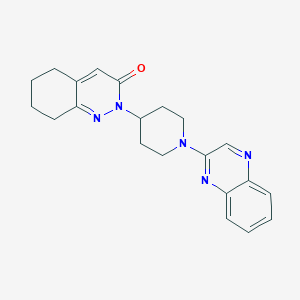
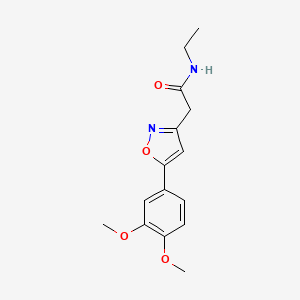

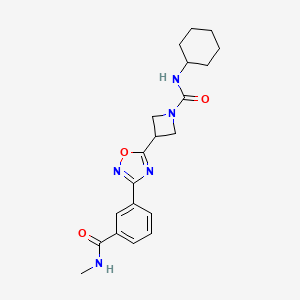
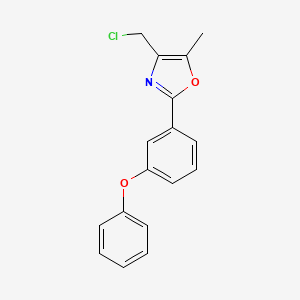
![N-[2-[[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]amino]ethyl]prop-2-ynamide](/img/structure/B2802217.png)

